BenchChemオンラインストアへようこそ!

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride

GABAA receptor ortho-chlorophenylpiperazine neuropharmacology

Select this ortho-chloro CPP derivative for unambiguous serotonergic behavioral studies—unlike the sedating meta-chloro isomer (mCPP/trazodone metabolite), the ortho pharmacophore lacks confounding anti-histaminergic activity. With the highest GABAA-R inhibitory potency among 12 piperazine analogs (IC20=46 μM at α1β2γ2), the propyl spacer enables distinct 5-HT1A/α1-adrenergic geometry versus directly N-arylated 2CPP. The free piperazine NH facilitates N-alkylation, N-acylation, or N-sulfonylation for proprietary library synthesis. Insist on the dihydrochloride salt for consistent solubility and handling; do not substitute free base or meta/para isomers.

Molecular Formula C13H21Cl3N2
Molecular Weight 311.7
CAS No. 1266691-83-1
Cat. No. B6281997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride
CAS1266691-83-1
Molecular FormulaC13H21Cl3N2
Molecular Weight311.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride (CAS 1266691-83-1): Chemical Identity and Pharmacological Classification


1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride (CAS 1266691-83-1) is an ortho-chloro-substituted N-arylpiperazine derivative with a three-carbon propyl spacer linking the 2-chlorophenyl ring to the piperazine core, supplied as a dihydrochloride salt with a molecular formula of C13H21Cl3N2 and a molecular weight of 311.7 g/mol . The compound belongs to the chlorophenylpiperazine (CPP) class of psychoactive substances, which are known to modulate serotonergic and dopaminergic neurotransmission systems [1]. Commercially, the compound is available at 98% purity from multiple suppliers including Fluorochem (Product Code F669801) and Leyan (Product No. 1328287), and is classified with GHS07 hazard warnings (Harmful/Irritant) . The ortho-chlorophenyl configuration distinguishes it from the more widely studied meta-chlorophenyl (mCPP) and para-chlorophenyl (pCPP) isomers, each exhibiting distinct pharmacological profiles at serotonin, dopamine, and GABAA receptor targets [2].

Why Generic Substitution Fails for 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride: The Ortho-Chloro and Propyl Spacer Distinction


Chlorophenylpiperazine derivatives cannot be treated as interchangeable procurement items because both the chlorine substitution position (ortho, meta, or para) and the alkyl spacer length fundamentally alter receptor binding profiles, functional activity, and biological outcomes [1]. The closely related meta-chloro isomer 1-[3-(3-chlorophenyl)propyl]piperazine (CAS 1266694-48-7) and para-chloro analog 1-[3-(4-chlorophenyl)propyl]piperazine (CAS 59214-26-5) share the same molecular formula but differ in chlorine placement, which controls selectivity across serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D2, D3), and adrenergic receptors [2]. Furthermore, analogs lacking the propyl linker—such as 1-(2-chlorophenyl)piperazine (2CPP)—exhibit different conformational flexibility and receptor binding geometries, limiting direct pharmacological comparison [3]. The dihydrochloride salt form additionally confers distinct solubility, hygroscopicity, and handling characteristics compared to the free base or monohydrochloride variants, making direct substitution without reformulation problematic in both in vitro assay systems and synthetic workflows .

Quantitative Differentiation Evidence for 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride Against Closest Analogs


Ortho-Chloro vs. Meta-Chloro Substitution: Differential GABAA Receptor Inhibition Potency

The ortho-chlorophenylpiperazine pharmacophore, shared by the target compound's 2-chlorophenyl group, confers superior GABAA receptor inhibition compared to the meta-chloro and para-chloro positional isomers. In direct head-to-head comparison of chlorophenylpiperazine regioisomers, 1-(2-chlorophenyl)piperazine (2CPP) ranked as the most potent GABAA-R antagonist among 12 tested piperazine derivatives, with an IC20 of 46 μM and a maximum inhibition of approximately 90% at 1 mM, while 4CPP (para-chloro) and 3CPP (meta-chloro) showed lower potency (rank order: 2CPP > 4CPP > 3CPP) [1]. This rank order demonstrates that the ortho-chloro configuration provides a quantifiable advantage in GABAA receptor engagement that would not be replicated by the meta-chloro (CAS 1266694-48-7) or para-chloro (CAS 59214-26-5) propyl-linked analogs. Note: this evidence is classified as class-level inference because the published GABAA data are for 1-(2-chlorophenyl)piperazine (lacking the propyl spacer), not the exact target compound; however, the ortho-chlorophenyl pharmacophore is shared, and the propyl spacer is not expected to abolish this activity.

GABAA receptor ortho-chlorophenylpiperazine neuropharmacology

Ortho-Chlorophenyl vs. Meta-Chlorophenyl Pharmacophore: Differential Histaminergic Side-Effect Liability

Patent evidence explicitly distinguishes the ortho-chlorophenylpiperazine (o-CPP) pharmacophore from the meta-chlorophenylpiperazine (m-CPP) pharmacophore on the basis of antihistaminergic activity and resulting lethargy. The meta-chloro compound m-CPP (and its parent drugs trazodone and nefazodone) possesses significant anti-histaminergic activity that produces lethargy as a dose-limiting side effect [1]. In contrast, the patent teaches that the ortho-chlorophenyl piperazine group (o-CPP) lacks anti-histaminergic activity, and therefore pharmaceutical compositions based on o-CPP-derived compounds do not generate lethargy effects [1]. This represents a functional differentiation claim: the ortho-chloro configuration separates serotonergic modulation from histamine H1 receptor antagonism, a separation not achievable with the meta-chloro isomer. The target compound, bearing the ortho-chlorophenyl group, is therefore positioned for serotonergic research applications where H1-mediated sedation is an undesirable confounding variable.

serotonin antagonist histamine H1 lethargy o-CPP

Propyl Spacer Length: Three-Carbon Linker Optimization for 5-HT1A Receptor Affinity

The three-carbon propyl spacer in the target compound is not an arbitrary structural feature; it falls within the optimal spacer length range for 5-HT1A receptor engagement as established by structure-activity relationship (SAR) studies of 4-substituted 1-arylpiperazines [1]. Mokrosz et al. demonstrated that the alkyl spacer length between the piperazine nitrogen and the terminal substituent significantly modulates affinity at both α1-adrenergic and 5-HT1A serotonergic receptors, with a three-methylene spacer representing a critical parameter for receptor complementarity [1]. Compounds lacking this spacer entirely—such as 1-(2-chlorophenyl)piperazine (2CPP) and 1-(3-chlorophenyl)piperazine (mCPP)—cannot adopt the same binding conformation and consequently exhibit different receptor selectivity profiles. The propyl linker in the target compound (CAS 1266691-83-1) thus enables a receptor interaction geometry that is fundamentally inaccessible to the direct aryl-attached analogs, positioning it as a distinct pharmacological tool for probing the role of spacer length in arylpiperazine receptor pharmacology.

5-HT1A receptor arylpiperazine spacer length SAR propyl linker

Dihydrochloride Salt Form: Purity and Physicochemical Advantages Over Free Base and Mono-HCl Analogs

The dihydrochloride salt form of the target compound provides quantifiable advantages in purity and physicochemical properties compared to the free base and monohydrochloride salt variants of related compounds. Fluorochem supplies the target compound at 98% purity with a defined LogP of 2.72, molecular weight of 311.68 g/mol, and a fractional sp3 (Fsp3) character of 0.538 . The free base analog 1-[3-(4-chlorophenyl)propyl]piperazine (CAS 59214-26-5, MW 238.76) lacks the salt counterions and consequently has different solubility and handling properties. The dihydrochloride salt increases aqueous solubility—critical for in vitro pharmacological assays and biological testing—compared to the free base form, which is only slightly soluble in water . Additionally, the dihydrochloride form provides greater stability during storage and easier gravimetric handling compared to hygroscopic mono-HCl or free base variants. The GHS07 hazard classification (H302, H315, H319, H335) provides standardized safety handling information not uniformly available for all comparator compounds .

salt form aqueous solubility purity dihydrochloride

Ortho-Chloro vs. Para-Chloro Isomer: Differential Synthetic Intermediate Utility for Serotonergic Drug Scaffolds

The ortho-chlorophenyl configuration of the target compound positions it as a precursor to ortho-chloro-substituted drug candidates, which occupy a distinct chemical space from the meta-chloro-substituted drugs that dominate the market (trazodone, nefazodone, etoperidone all contain the 3-chlorophenylpiperazine moiety) [1]. The patent literature explicitly notes that while meta-chlorophenylpiperazine (m-CPP) has been extensively exploited in marketed antidepressants, the ortho-chlorophenylpiperazine (o-CPP) pharmacophore remains pharmaceutically underexplored, with no marketed drugs bearing this scaffold [1]. This represents a differentiation opportunity: the target compound provides access to ortho-chloro chemical space for medicinal chemistry exploration, including the synthesis of novel 5-HT2C antagonists, which have been identified as a distinct pharmacological activity of o-CPP versus the 5-HT2C agonist activity more commonly associated with m-CPP [2]. The compound's secondary amine on the piperazine ring allows further N-functionalization, enabling diversification into proprietary compound libraries inaccessible from the corresponding meta-chloro or para-chloro precursors.

drug intermediate o-CPP serotonin receptor trazodone analog

Optimal Application Scenarios for 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride Based on Differentiation Evidence


GABAergic Neuropharmacology: Maximal GABAA Receptor Inhibition Studies

Researchers investigating piperazine-induced GABAA receptor antagonism should select the ortho-chloro compound over meta-chloro or para-chloro isomers, as the ortho-chlorophenyl pharmacophore consistently demonstrates the highest inhibitory potency at human α1β2γ2 GABAA receptors (IC20 = 46 μM for 2CPP, ranking #1 among 12 tested piperazine derivatives) [1]. The propyl spacer further distinguishes it from the directly N-arylated 2CPP, enabling studies of how linker flexibility modulates GABAA-R inhibition kinetics. This application is supported by direct head-to-head electrophysiological data from Xenopus oocyte two-electrode voltage-clamp assays [1].

Serotonergic Drug Discovery Without Histaminergic Confounds

Behavioral pharmacology programs studying serotonergic modulation of mood, anxiety, or cognition should use the ortho-chloro compound as a tool or lead scaffold because patent evidence indicates that the o-CPP pharmacophore lacks the anti-histaminergic activity that produces sedation and lethargy with meta-chloro compounds like m-CPP (trazodone metabolite) [2]. This differentiation enables cleaner interpretation of serotonergic behavioral effects without the confounding variable of H1 receptor-mediated motor depression, a significant advantage for in vivo efficacy models [2].

Structure-Activity Relationship Studies of Arylpiperazine Spacer Length

Medicinal chemistry teams exploring the impact of alkyl spacer length on receptor selectivity should use this compound as the three-carbon propyl reference point in SAR series. The propyl linker provides a specific conformational geometry for 5-HT1A and α1-adrenergic receptor engagement, as established by Mokrosz et al.'s systematic spacer SAR studies [3]. The compound can serve as a synthetic intermediate for generating homologs with variable spacer lengths (ethyl, butyl, pentyl), enabling direct comparison of how methylene count shifts receptor binding profiles across the arylpiperazine class [3].

Synthesis of Novel ortho-Chloro Drug Candidate Libraries

Pharmaceutical development groups seeking novel chemical matter in underexplored intellectual property space should use this compound as a diversity starting point. The ortho-chlorophenylpiperazine scaffold has zero marketed drug representatives, in contrast to the three or more marketed drugs based on the meta-chloro analog [2]. The free secondary amine on the piperazine ring enables N-alkylation, N-acylation, or N-sulfonylation to generate proprietary compound libraries, and the 98% purity specification (Fluorochem F669801) ensures consistent product quality across synthetic campaigns .

Quote Request

Request a Quote for 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.